6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone
Overview
Description
6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common method includes the reaction of 6,8-dichloro-2-(trifluoromethyl)-4(3H)-quinazolinone with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids/Bases: For hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester linkage yields 4-chlorobenzoic acid and the corresponding quinazolinone derivative .
Scientific Research Applications
6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The compound’s halogen atoms and trifluoromethyl group contribute to its binding affinity and specificity for certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
- 6,8-dichloro-3-[(4-chlorobenzyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone
- 6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one
Comparison: Compared to similar compounds, 6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone is unique due to its specific ester linkage and the presence of both chloro and trifluoromethyl groups.
Properties
IUPAC Name |
[6,8-dichloro-4-oxo-2-(trifluoromethyl)quinazolin-3-yl] 4-chlorobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6Cl3F3N2O3/c17-8-3-1-7(2-4-8)14(26)27-24-13(25)10-5-9(18)6-11(19)12(10)23-15(24)16(20,21)22/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMGEDVZZUNXOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON2C(=O)C3=C(C(=CC(=C3)Cl)Cl)N=C2C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6Cl3F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.